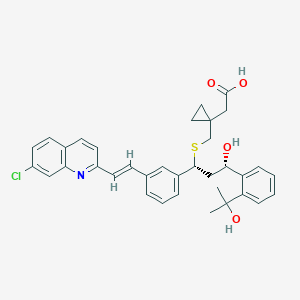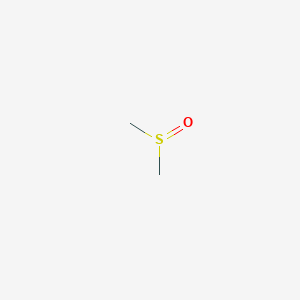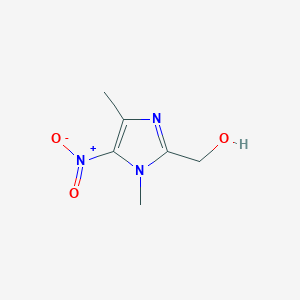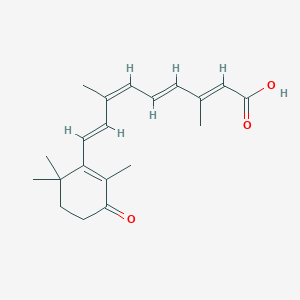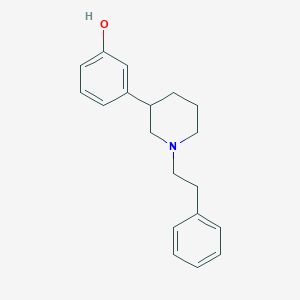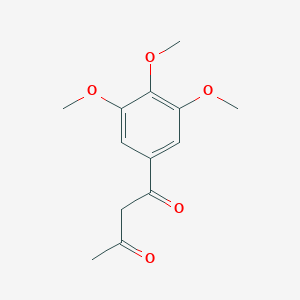
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione, also known as TMB-4, is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine and drug development. TMB-4 belongs to the family of butanedione derivatives and is structurally similar to curcumin, a natural compound found in turmeric.
作用機序
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and reduce the production of reactive oxygen species (ROS) in cells. 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to reduce inflammation and oxidative stress in animal models of disease, such as arthritis and neurodegenerative disorders. 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
実験室実験の利点と制限
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione in lab experiments is its stability and solubility in a variety of solvents. It also has a relatively low toxicity profile, making it a safe compound to work with in vitro and in vivo. However, one limitation of using 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione is its limited availability and high cost, which may hinder its widespread use in research.
将来の方向性
There are several future directions for research on 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of research is its potential use as a drug delivery system for targeting cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione and its potential interactions with other drugs and compounds.
合成法
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione can be achieved through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with butane-1,3-dione in the presence of a base catalyst. The resulting product is purified through column chromatography and recrystallization to obtain pure 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione.
科学的研究の応用
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has been studied extensively for its potential application in medicine and drug development. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
CAS番号 |
100613-36-3 |
|---|---|
製品名 |
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione |
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
1-(3,4,5-trimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H16O5/c1-8(14)5-10(15)9-6-11(16-2)13(18-4)12(7-9)17-3/h6-7H,5H2,1-4H3 |
InChIキー |
RLECIGKIHMADPU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
CC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
同義語 |
1-(3,4,5-TRIMETHOXYPHENYL)BUTANE-1,3-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




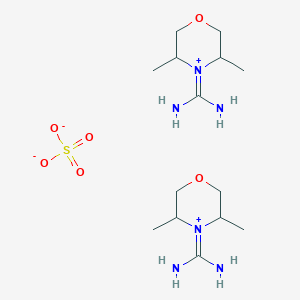
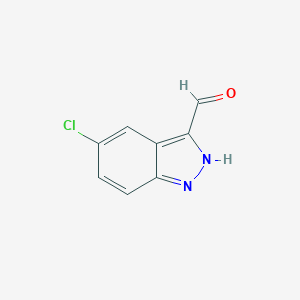
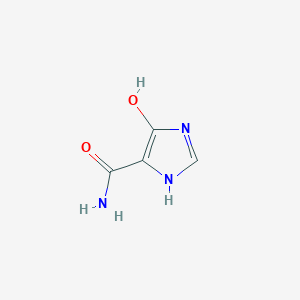
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)

